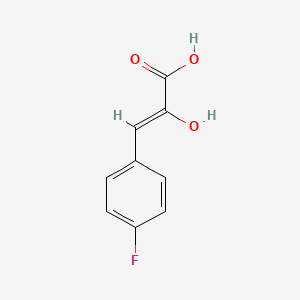

3-(4-氟苯基)-2-羟基丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

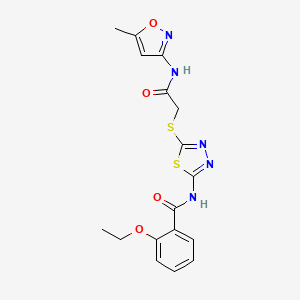

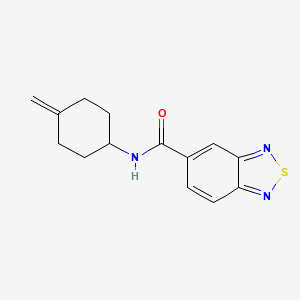

The compound “3-(4-Fluorophenyl)-2-hydroxyacrylic acid” likely belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds containing a benzene ring conjugated to a propanoic acid .

Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)-2-hydroxyacrylic acid” would likely include a benzene ring (from the phenyl group), a fluorine atom (from the 4-fluoro substituent), and a 2-hydroxyacrylic acid group .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)-2-hydroxyacrylic acid” would depend on its specific structure. For a similar compound, “3-(4-Fluorophenyl)propanoic acid”, the molecular formula is C9H9FO2, the average mass is 168.165 Da, and the monoisotopic mass is 168.058655 Da .科学研究应用

1. 腐蚀抑制

Abu-Rayyan 等人 (2022) 的研究表明,结构类似于 3-(4-氟苯基)-2-羟基丙烯酸的丙烯酰胺衍生物具有作为有效腐蚀抑制剂的潜力。这项研究专门调查了它们对硝酸溶液中铜的影响,揭示了显着的腐蚀抑制能力,这可能使这些化合物在涉及金属保存的工业应用中具有价值 (Abu-Rayyan 等人,2022)。

2. 氟化杂环化合物的合成

Shi 等人 (1996) 探索了使用类似于 3-(4-氟苯基)-2-羟基丙烯酸的含氟丙烯酸酯在各种氟化杂环化合物合成中的应用。这些化合物在制药和其他领域具有潜在应用,其中氟化化合物的独特性能是有益的 (Shi 等人,1996)。

3. 葡萄糖传感材料的开发

Das 等人 (2003) 合成了结构上与 3-(4-氟苯基)-2-羟基丙烯酸相关的化合物,旨在将其用于构建葡萄糖传感材料。这些材料设计用于在生理 pH 值下工作,突出了该化合物在生物医学传感技术中的潜在应用 (Das 等人,2003)。

4. 心血管药物的合成

方干 (2015) 对丹参素衍生物的合成进行了研究,包括结构上类似于 3-(4-氟苯基)-2-羟基丙烯酸的化合物。这项研究旨在为心血管药物开发新的实体化合物,展示了此类化合物的潜在药用价值 (方干,2015)。

5. 合成的连续酶法工艺

陶和麦吉 (2002) 描述了一种连续酶法工艺,用于合成 (R)-3-(4-氟苯基)-2-羟基丙酸,展示了以高纯度和收率生产此类化合物的工业规模潜力。这对于各种化工行业的大规模生产可能具有重要意义 (陶和麦吉,2002)。

安全和危害

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.

Biochemical Pathways

Related compounds such as indole derivatives are known to influence a variety of biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The physicochemical parameters of related compounds, such as pyrrolidine, have been studied . These studies can provide insights into the potential pharmacokinetic properties of 3-(4-Fluorophenyl)-2-hydroxyacrylic acid.

Result of Action

Related compounds, such as indole derivatives, have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by various environmental factors . These factors can affect the reaction conditions, the stability of the reagents, and the overall success of the reaction .

属性

IUPAC Name |

(Z)-3-(4-fluorophenyl)-2-hydroxyprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,(H,12,13)/b8-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBWLKLZARZQOX-YVMONPNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C(=O)O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C(=O)O)\O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Bromophenyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2848249.png)

![1-cyclohexyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2848250.png)

![3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2848252.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2848257.png)

![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)